6-Methoxyquinoxalin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEUUDPGKMMKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540826 | |
| Record name | 6-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91192-32-4 | |
| Record name | 6-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Pharmacological Profiles of 6 Methoxyquinoxalin 2 1h One Derivatives
Anticancer Activities
Derivatives of 6-Methoxyquinoxalin-2(1H)-one have demonstrated notable potential as anticancer agents through various mechanisms of action.
In Vitro Cytotoxicity and Antiproliferative Effects
Numerous studies have highlighted the in vitro cytotoxicity and antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, a series of novel quinoxaline (B1680401) derivatives were synthesized and evaluated for their antiproliferative activities against HepG-2 and HuH-7 liver cancer cell lines, showing promising results. nih.govresearchgate.net The cytotoxic effects of these compounds are often dose-dependent. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For example, certain thiosemicarbazide (B42300) derivatives promoted apoptosis in breast cancer cells through caspase-8 and caspase-9-related pathways and caused S-phase cell cycle arrest. semanticscholar.org Similarly, some 2-thioxoimidazolidin-4-one derivatives were found to halt liver cancer cells at the G0/G1 phase and colon cancer cells at the S phase, triggering apoptosis. nih.gov
Activity against Specific Cancer Cell Lines (e.g., Ovarian, HepG-2, HuH-7, MDA-MB231, PC-3, A549, HGC-27, MCF-7, HeLa)
The anticancer activity of this compound derivatives has been evaluated against a panel of specific cancer cell lines.
Ovarian Cancer: Certain quinolone derivatives have shown anti-ovarian cancer activity against distinct cell lines with GI₅₀ values ranging from 13.52–31.04 μM. nih.govrsc.org One derivative, in particular, demonstrated a synergistic effect with cisplatin (B142131) against cisplatin-resistant A2780 cells. nih.govrsc.org Other natural product derivatives have also exhibited cytotoxicity against ovarian cancer cell lines like A2780, TOV-112D, and SK-OV3. e-nps.or.kr Sugiol, for instance, showed an IC₅₀ of 25 μM against SKOV3 cells. archivesofmedicalscience.com
HepG-2 and HuH-7 (Liver Cancer): A series of novel histone deacetylase (HDAC) inhibitors based on the quinoxaline scaffold demonstrated promising anti-proliferative activities against both HepG-2 and HuH-7 liver cancer cell lines. nih.govresearchgate.net Compound 6c from this series exhibited IC₅₀ values of 1.53 µM and 3.06 µM against HepG-2 and HuH-7 cells, respectively. nih.govresearchgate.net Other derivatives also showed cytotoxic effects against these cell lines, with some compounds being more potent against HepG2 than HUH7 cells. uj.edu.pl New phenoxyacetamide derivatives also showed significant cytotoxic activity against HepG2 cells. mdpi.com
MDA-MB-231 and MCF-7 (Breast Cancer): Thiosemicarbazide derivatives have been investigated for their effects on MCF-7 and MDA-MB-231 breast cancer cells, showing the ability to suppress their growth and promote apoptosis. semanticscholar.org The cytotoxic effects of 27-Hydroxycholesterol have also been identified in both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) breast cancer cell lines. nih.gov Flufenamic acid derivatives, however, were effective against MCF-7 cells but not A549 lung cancer cells. pensoft.net
A549 (Lung Cancer): While some derivatives have been tested against A549 lung carcinoma cells, not all have shown significant efficacy. pensoft.net
Other Cell Lines: Novel oxadiazole-quinoxalines have demonstrated interesting activity against a range of cancer cell lines, including breast cancer cell lines (MCF-7, T-47D, MDA-MB-468), colon cancer (HCT-116), and leukemia (HL-60(TB)). mdpi.com
Interactive Data Table: In Vitro Anticancer Activity of this compound Derivatives
| Derivative/Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Quinolone derivative 33 | Ovarian (various) | 13.52–31.04 μM | nih.govrsc.org |
| Compound 6c | HepG-2 | 1.53 µM | nih.govresearchgate.net |
| Compound 6c | HuH-7 | 3.06 µM | nih.govresearchgate.net |
| Sugiol | SKOV3 (Ovarian) | 25 μM | archivesofmedicalscience.com |
| Flufenamic acid derivative 7 | MCF-7 (Breast) | 63.9 µg/ml (148 µM) | pensoft.net |
| Phenoxyacetamide derivative I | HepG2 (Liver) | 1.43 µM | mdpi.com |
Antimicrobial Activities
Derivatives of this compound have also been explored for their potential as antimicrobial agents.
Antibacterial Efficacy (Gram-positive and Gram-negative Strains)
Quinoxaline derivatives have shown a broad spectrum of antibacterial activity. Synthetic quinoxalines are components of various antibiotics like echinomycin, which are known to inhibit the growth of Gram-positive bacteria. ipp.pt
Gram-positive Bacteria: Studies have shown that certain quinoline-2-one derivatives exhibit potent antibacterial activity against multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov For example, compound 6c had MIC values of 0.75 μg/mL against MRSA and VRE. nih.gov
Gram-negative Bacteria: Some quinoxaline derivatives have demonstrated activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. scholarsresearchlibrary.com Naphthoquinone derivatives have also shown activity against Gram-negative strains with MIC values ranging from 4-64 μg/mL. nih.gov However, some studies indicate that certain derivatives have mild to moderate activity against Gram-positive bacteria and weak to moderate bacteriostatic activity towards Gram-negative bacteria. nih.gov
Interactive Data Table: Antibacterial Activity of this compound Derivatives
| Derivative/Compound | Bacterial Strain | Activity (MIC) | Reference |
| Compound 6c | MRSA | 0.75 μg/mL | nih.gov |
| Compound 6c | VRE | 0.75 μg/mL | nih.gov |
| Compound 6c | MRSE | 2.50 μg/mL | nih.gov |
| Naphthoquinone derivatives | Gram-negative strains | 4-64 μg/mL | nih.gov |
Antifungal Efficacy
The antifungal potential of this compound derivatives has also been investigated.
Several synthesized quinoxaline derivatives have been tested in vitro for their antifungal activity against microorganisms such as Aspergillus niger and Candida albicans. scholarsresearchlibrary.com The introduction of certain substituents on the quinoxaline ring, such as strong electron-releasing or withdrawing groups, has been shown to result in a broad antifungal spectrum. jst.go.jp For instance, some s-triazine derivatives have demonstrated antifungal potency comparable to fluconazole (B54011) against C. albicans and C. tropicalis. mdpi.com
Antiviral Efficacy (e.g., against Herpes Simplex Virus, Cytomegalovirus, Varicella-Zoster Virus, SARS-CoV-2, Influenza)
The antiviral properties of compounds related to the quinoxaline scaffold have been a subject of research.
Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV): Some uracil (B121893) derivatives carrying a quinazolin-4(3H)-one moiety have shown high inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in cell cultures. actanaturae.ru For example, one compound exhibited significant anti-HCMV activity with an EC₅₀ of 7.31 μM (AD-169 strain) and 5.23 μM (Davis strain). actanaturae.ru
SARS-CoV-2 and Influenza: While specific studies on this compound derivatives against SARS-CoV-2 and influenza are limited, related compounds have been investigated. For instance, picolinic acid, a tryptophan metabolite, has demonstrated broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus (IAV). nih.gov Additionally, lysine (B10760008) and its ester derivative have been shown to efficiently block the infection of both SARS-CoV-2 and influenza A virus in vitro. nih.gov
Antiparasitic Activities (e.g., Antimalarial, Antitrypanosomal, Antileishmanial, Antiamoebic)
Quinoxaline derivatives, particularly their 1,4-di-N-oxide forms, have been a significant focus of research for developing new treatments for parasitic diseases, including malaria, trypanosomiasis, leishmaniasis, and amoebiasis. cymitquimica.com The mechanism of action is often linked to the generation of reactive oxygen species, which induces oxidative stress in the parasites.
Antimalarial Activity: Derivatives of quinoxaline have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Structure-activity relationship studies have highlighted that an enone moiety attached to the quinoxaline ring can be crucial for antiplasmodial action. For instance, certain quinoxaline analogs of chalcones were identified as lead compounds against chloroquine-resistant strains of P. falciparum. While many studies focus on unsubstituted or halogenated quinoxalines, the electronic influence of substituents like a methoxy (B1213986) group is a key area of investigation. Novel bis-pyrrolo[1,2-a]quinoxaline derivatives have also been synthesized and demonstrated good antimalarial activity in the micromolar range.
Antitrypanosomal and Antileishmanial Activities: The search for new drugs against kinetoplastid parasites has led to the evaluation of various quinoxaline derivatives. Quinoxaline 1,4-di-N-oxides have been reported to have activity against Trypanosoma cruzi, Leishmania amazonensis, and L. infantum. Specifically, a derivative identified as Furan-2-carboxylic acid (3-cyano-1,4-di-N-oxide-6-methoxyquinoxalin-2-yl)amide has been synthesized, demonstrating the direct use of the 6-methoxyquinoxalin scaffold in developing new antiparasitic agents. Other studies have found that 2,3-diarylsubstituted quinoxalines show significant activity against L. amazonensis by inducing mitochondrial alterations in the parasite. Furthermore, some quinoxaline di-N-oxide derivatives with an amino acidic side chain were found to be more potent and less toxic than the reference drug miltefosine (B1683995) in assays against intracellular Leishmania amazonensis.
Antiamoebic Activity: Quinoxaline derivatives have been investigated as potential agents against Entamoeba histolytica, the protozoan that causes amoebiasis. Quinoxaline 1,4-dioxides, in particular, have shown potent antiamoebic activity. One of the most active compounds reported was a 3-trifluoromethyl quinoxaline 1,4-dioxide, which had an IC50 value of 0.35 µM. Other research has focused on modifying chalcones into pyrazoline and subsequently into thiazolino[5,4-b]quinoxaline derivatives, which resulted in enhanced antiamoebic activity compared to the parent compounds. The activity of these derivatives is often superior to the standard drug, metronidazole.
Table 1: Antiparasitic Activity of Selected Quinoxaline Derivatives
| Compound Name/Description | Target Organism | Activity/Finding | Reference(s) |
|---|---|---|---|
| Furan-2-carboxylic acid (3-cyano-1,4-di-N-oxide-6-methoxyquinoxalin-2-yl)amide | Not specified | Synthesized as a potential antiparasitic agent. | |
| Quinoxaline analogs of chalcones | Plasmodium falciparum | Showed potent antimalarial activity; enone moiety is important. | |
| 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) | Leishmania amazonensis | IC50 of 19.3 µM against intracellular amastigotes. | |
| 3-trifluoromethyl quinoxaline 1,4-dioxide 94 | Entamoeba histolytica | Potent activity with an IC50 of 0.35 µM. | |
| 2-(5-bromo-3-phenyl-2-pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline (6b) | Entamoeba histolytica | Showed better antiamoebic activity and less toxicity than metronidazole. |
Anti-inflammatory Activities
The quinoxaline nucleus is a recognized scaffold for the development of anti-inflammatory agents. cymitquimica.com Research has shown that derivatives of quinoxalin-2(1H)-one can exhibit significant anti-inflammatory effects. One study focused on creating histamine (B1213489) H4 receptor (H4R) ligands, as H4R antagonists are known to have anti-inflammatory properties. This work led to the identification of 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one as a potent H4R ligand with significant in vivo anti-inflammatory effects in a carrageenan-induced paw edema model.
Other studies have synthesized series of 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and their pyrazole (B372694) analogues. These compounds were evaluated for their ability to inhibit carrageenan-induced paw edema, with some derivatives showing promising activity. One compound emerged as a particularly potent agent, exhibiting 56.1% edema inhibition. cymitquimica.com The presence of a methoxy group at the para position of the phenyl ring has been noted to contribute to good anti-inflammatory activity in some series of quinoxaline derivatives. cymitquimica.com
Table 2: Anti-inflammatory Activity of Selected Quinoxalin-2(1H)-one Derivatives
| Compound Name/Description | Assay/Model | Activity/Finding | Reference(s) |
|---|---|---|---|
| 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one (VUF 10214) | Carrageenan-induced paw edema (rat) | Potent H4R ligand with significant in vivo anti-inflammatory properties. | |
| 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivative (Compound 12a) | Carrageenan-induced paw edema (rat) | Showed a 56.1% inhibition of edema. | cymitquimica.com |
| Quinoxaline derivatives with a para-methoxy group (7f & 7p) | Not specified | Reported to show good anti-inflammatory activity. | cymitquimica.com |
Antidiabetic Activities (e.g., α-Amylase and α-Glucosidase Inhibition)
A key therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. α-Amylase breaks down large polysaccharides into smaller units, and α-glucosidase further hydrolyzes these into glucose for absorption. Inhibitors of these enzymes can delay carbohydrate digestion and reduce the rate of glucose absorption.
Quinoxaline derivatives have emerged as potential inhibitors of these enzymes. A study on synthetic 2-aryl quinoxaline derivatives found that the compounds exhibited α-glucosidase inhibitory potential with IC50 values ranging from 3.00 to 43.35 µM and α-amylase inhibition with IC50 values from 9.20 to 65.56 µM. While this study did not specifically report on a 6-methoxy derivative, it established that the quinoxaline scaffold is a viable starting point for designing such inhibitors. The research indicated that substitutions on the quinoxaline core and the attached phenyl ring could significantly influence the inhibitory activity against these diabetic enzyme targets.
Table 3: Antidiabetic Activity of Selected Quinoxaline Derivatives
| Compound Class/Description | Target Enzyme | Activity Range (IC50) | Reference(s) |
|---|---|---|---|
| 2-aryl quinoxaline derivatives | α-Glucosidase | 3.00 - 43.35 µM | |
| 2-aryl quinoxaline derivatives | α-Amylase | 9.20 - 65.56 µM |
Neuropharmacological Effects (e.g., Anticonvulsant, Antidepressant)
Derivatives of quinoxaline have been evaluated for a range of neuropharmacological effects, including anticonvulsant and antidepressant activities. cymitquimica.com The structural similarity of the quinoxaline core to other neuroactive molecules has prompted its investigation for CNS-related disorders.
Anticonvulsant and Antidepressant Activities: Research into novel flavones has shown that compounds like 3'-methoxy-6-methylflavone (B3064196) can exert significant antidepressant and anticonvulsant effects, mediated at least in part through GABAA receptors. While not a quinoxaline, this highlights the potential role of methoxy-substituted heterocyclic systems in neuropharmacology. A study on 6-Methoxy-1,2,3,4,-tetrahydro-beta-carboline (6-MeO-THBC), a structurally related indole (B1671886) derivative, found that it could attenuate both audiogenic and electroconvulsive seizures in mice, suggesting a role for serotonergic pathways.
More directly, various quinoxalinone derivatives have been synthesized and investigated for neuropharmacological effects. cymitquimica.com One study reported that N-n-propyl-3-ethoxyquinoxaline-2-carboxamide exhibited antidepressant- and anxiolytic-like effects in rodent models, potentially by increasing levels of norepinephrine (B1679862) and serotonin (B10506). These findings underscore the potential of the quinoxalin-2-one scaffold, including its 6-methoxy substituted variants, as a template for designing new agents with therapeutic effects on the central nervous system.
Table 4: Neuropharmacological Effects of Related Heterocyclic Compounds
| Compound Name/Description | Activity | Proposed Mechanism/Finding | Reference(s) |
|---|---|---|---|
| N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n) | Antidepressant- and anxiolytic-like | Increased levels of norepinephrine and serotonin in TBI rats. | |
| 6-Methoxy-1,2,3,4,-tetrahydro-beta-carboline (6-MeO-THBC) | Anticonvulsant | Attenuated audiogenic and electroconvulsive seizures; serotonergic involvement suggested. | |
| 3'-methoxy-6-methylflavone | Antidepressant, Anticonvulsant | Potentiated GABA-induced currents; effects mediated via GABAA receptors. |
Enzyme Inhibition Activities (e.g., Thrombin, Aldose Reductase, PDGF Receptor Tyrosine Kinase, CDK-1, Histone Deacetylases)
The quinoxaline chemical framework is recognized as a versatile scaffold for designing various enzyme inhibitors. However, specific research detailing the activity of this compound derivatives against several key enzyme targets remains limited in widely available literature. While broad searches confirm the general potential of quinoxalines as enzyme inhibitors, published studies focusing specifically on their ability to inhibit thrombin, aldose reductase, PDGF receptor tyrosine kinase, CDK-1, or histone deacetylases are not prominent. The development of quinoxaline derivatives as inhibitors for these specific enzymes represents a potential area for future research.
Modulation of Multidrug Resistance
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux drugs from cancer cells. One strategy to overcome MDR is to use modulator agents that inhibit these efflux pumps, thereby restoring the intracellular concentration and efficacy of anticancer drugs.
The quinoxalin-2-one scaffold has been identified as a promising template for developing such modulators. In one significant study, two series of quinoxalin-2-one derivatives, including 1,6-dimethyl-3-phenoxymethylquinoxalin-2-ones, were synthesized and evaluated for their ability to potentiate the activity of common anticancer drugs in resistant cell lines. Many of these compounds were found to effectively potentiate the antiproliferative activity of doxorubicin (B1662922) and vincristine (B1662923) in MDR cell lines. One derivative, in particular, proved to be a highly potent potentiator. The substitution at the 6-position (in this case, methyl) is structurally very close to the 6-methoxy group, suggesting that derivatives of this compound could hold similar potential as MDR modulators.
Table 5: MDR Modulating Activity of Quinoxalin-2-one Derivatives
| Compound Class/Description | Cell Lines | Activity/Finding | Reference(s) |
|---|---|---|---|
| 1,6-dimethyl-3-phenoxymethylquinoxalin-2-ones | Drug-resistant human nasopharyngeal carcinoma KB cells | Potentiated the antiproliferative activity of doxorubicin and vincristine in MDR cell lines. | |
| 1-benzyl-3-phenoxymethyl-7-trifluoromethylquinoxalin-2-ones | Drug-resistant human nasopharyngeal carcinoma KB cells | Potentiated the antiproliferative activity of doxorubicin and vincristine in MDR cell lines. |
Structure Activity Relationship Sar Studies of 6 Methoxyquinoxalin 2 1h One Derivatives
Elucidation of Structural Features Influencing Biological Activity
The quinoxaline (B1680401) core, a fusion of benzene (B151609) and pyrazine (B50134) rings, serves as a critical scaffold for a wide range of biologically active compounds. ipp.pt The specific arrangement of atoms and functional groups on this core dictates the molecule's interaction with biological targets.
Key structural features that influence the biological activity of quinoxaline derivatives include:
The Quinoxaline Nucleus: This aromatic heterocyclic system is a fundamental component for various pharmacological activities. ipp.ptmdpi.com Its electrostatic potential influences hydrophobic and hydrophilic interactions with target molecules. mdpi.com
Substituents on the Benzene Ring: The position and nature of substituents on the benzene portion of the quinoxaline ring (positions 5, 6, 7, and 8) are critical. For instance, substitutions at positions 6 and 7 can significantly impact antimycobacterial activity. mdpi.com
Substituents on the Pyrazine Ring: Modifications on the pyrazine ring, particularly at positions 2 and 3, play a vital role in modulating biological effects. For example, attaching specific ester groups at position 2 can enhance antimycobacterial activity. mdpi.com
N-Oxide Groups: The presence of N-oxide groups, particularly in quinoxaline 1,4-dioxides, often leads to a significant increase in antibacterial and antitumor activities. nih.govmdpi.com These groups can be reduced by enzymes in bacterial and tumor cells, which is a key aspect of their mechanism of action. mdpi.com
Side Chains: The nature of the side chains attached to the quinoxaline core is a major determinant of activity. frontiersin.org For example, the introduction of a cyano group in an aliphatic chain attached to a nitrogen atom of the quinoxaline nucleus is considered essential for certain anticancer activities. mdpi.com
Impact of Substituent Position and Nature (e.g., Methoxy (B1213986), Halogens, Alkyl Chains) on Activity
The type and location of substituents on the 6-methoxyquinoxalin-2(1H)-one framework have a profound impact on the resulting compound's biological profile.
Methoxy Group: The methoxy group (-OCH3), an electron-donating group, often plays a significant role in enhancing biological activity. rsc.org
In some anticancer derivatives, the presence of a methoxy group is essential for activity, and its replacement with an electron-withdrawing group like chlorine can decrease efficacy. mdpi.com
For certain antifungal quinoxaline derivatives, a methoxy group at the 6-position can confer some activity where a methyl group at the same position shows none. doi.org
In the context of antitubercular activity, the introduction of a methoxy group at the para position of a phenyl ring attached to the quinoxaline core can lead to the highest activity. mdpi.com However, in other series, replacing a halogen with a methoxy group resulted in decreased antimycobacterial activity. mdpi.com
Halogens: Halogen atoms (Fluorine, Chlorine, Bromine) are common substituents in medicinal chemistry and their effects can be complex, influencing both electronic properties and lipophilicity. doi.orgunacademy.com
The presence of a halogen atom at the C7 position of the quinoxaline nucleus has been shown to increase antimycobacterial activity. mdpi.com
In some series of AMPA receptor antagonists, the introduction of a hydroxyl group at a specific position led to a several-fold improvement in receptor affinity compared to unsubstituted derivatives. nih.gov
For certain anticancer agents, the introduction of electron-donating methyl or methoxy groups at the 7-position of the quinoxaline ring improved hypoxic selectivity. mdpi.com
Alkyl Chains: The length and branching of alkyl chains can influence the steric and lipophilic properties of the molecule.
In a series of quinoxaline 1,4-di-N-oxide derivatives, the steric effect of an ester group at position 7 was crucial for enhancing biological effects, with an isopropyl substituent showing enhanced antimycobacterial activity. mdpi.com
The following table summarizes the influence of various substituents on the biological activity of quinoxaline derivatives based on findings from multiple studies.
| Substituent | Position | Effect on Activity | Biological Activity Context |
| Methoxy (-OCH3) | 6 | Can confer antifungal activity | Antifungal |
| Methoxy (-OCH3) | 7 | Reduces MIC and IC50 values | Anti-tuberculosis |
| Methoxy (-OCH3) | para-phenyl | Highest activity | Antitubercular |
| Methoxy (-OCH3) | - | Essential for activity | Anticancer |
| Halogen (e.g., Cl) | 7 | Increases activity | Antimycobacterial |
| Halogen (e.g., F) | 6 | Widest antifungal spectrum | Antifungal |
| Trifluoromethyl (-CF3) | 6 | Highest activity against Gram-positive bacteria | Antibacterial |
| Isopropyl (-CH(CH3)2) | 7 | Enhances activity | Antimycobacterial |
| Ester (-COOR) | 2 | Increased activity | Antimycobacterial |
Correlation between Molecular Structure and Pharmacological Profile
Antagonism of AMPA Receptors: For quinoxaline derivatives acting as AMPA receptor antagonists, the quinoxaline core provides essential hydrophobic interactions within the receptor's binding site. nih.gov Polar groups, such as carboxylic acid or triazole moieties, are important for hydrophilic interactions like hydrogen bonding. nih.gov The presence and position of specific substituents can fine-tune the binding affinity. For example, in a study of quinoxalinedione (B3055175) derivatives, the introduction of a hydroxyl group at a specific amide position significantly improved AMPA receptor affinity. nih.gov
Anticancer Activity: The anticancer activity of quinoxaline derivatives often correlates with their ability to intercalate with DNA or inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs). nih.gov The planarity of the quinoxaline ring system is favorable for DNA intercalation, while specific side chains are designed to interact with the active sites of enzymes. For instance, electron-donating groups on the quinoxaline ring can enhance anticancer activity, while electron-withdrawing groups may decrease it. mdpi.com
Antimicrobial Activity: The antimicrobial profile is also heavily influenced by the molecular structure. For antitubercular quinoxaline 1,4-dioxides, the presence of electron-withdrawing groups at positions 3, 6, and/or 7 is crucial for inhibitory activity. mdpi.com Conversely, electron-donating groups in the heterocyclic nucleus can lead to a decrease in activity. mdpi.com
Design Principles for Enhanced Efficacy and Selectivity
Based on extensive SAR studies, several design principles have emerged for developing this compound derivatives with improved efficacy and selectivity.
Molecular Hybridization: Combining the quinoxaline scaffold with other known pharmacophores can lead to hybrid molecules with enhanced activity. mdpi.comnih.gov This approach aims to incorporate the beneficial features of different molecular fragments into a single compound.
Introduction of N-Oxide Groups: The oxidation of the nitrogen atoms in the pyrazine ring to form quinoxaline 1,4-dioxides is a well-established strategy to significantly boost antibacterial and antitumor activities. nih.govfrontiersin.org
Targeted Substitution: The strategic placement of specific substituents is key to optimizing activity.
For antitubercular agents, introducing halogens or trifluoromethyl groups at specific positions can be beneficial. mdpi.com
For anticancer agents targeting HDACs, designing side chains that can occupy vacant pockets in the enzyme's active site can lead to more potent inhibitors. nih.gov
For AMPA receptor antagonists, the introduction of groups capable of forming strong hydrogen bonds can enhance binding affinity. nih.gov
Lipophilicity and Electronic Effects: Modulating the lipophilicity and electronic properties of the molecule through appropriate substitutions is a fundamental design principle. doi.orgmdpi.com For example, increasing lipophilicity can sometimes enhance antiviral activity. mdpi.com
The table below outlines some design principles and their intended outcomes for enhancing the pharmacological properties of quinoxaline derivatives.
| Design Principle | Intended Outcome | Example Application |
| Molecular Hybridization | Enhanced efficacy through combined pharmacophores | Hybridization with chalcones and fluoroquinolones for anti-TB activity. nih.gov |
| Introduction of N-Oxide Groups | Increased antibacterial and antitumor activity | Quinoxaline 1,4-dioxides for enhanced potency. nih.govfrontiersin.org |
| Targeted Substitution with Halogens | Improved activity and selectivity | Introduction of chloro or fluoro groups to enhance antimycobacterial or antifungal activity. mdpi.comdoi.org |
| Side Chain Optimization for Enzyme Inhibition | Increased potency and selectivity for a specific enzyme | Designing side chains to fit into the active site of HDACs for anticancer therapy. nih.gov |
| Modulation of Lipophilicity | Improved membrane permeability and bioavailability | Increasing lipophilicity to enhance antiviral activity. mdpi.com |
Mechanisms of Action of 6 Methoxyquinoxalin 2 1h One Derivatives
Apoptosis Induction in Cancer Cells
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Certain derivatives of 6-methoxyquinoxalin-2(1H)-one have been shown to effectively induce apoptosis in various cancer cell lines.
Modulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bax, Bcl-2, p53, PARP)
The apoptotic process is tightly regulated by a balance between pro-apoptotic proteins (like Bax and p53) and anti-apoptotic proteins (like Bcl-2). Derivatives of this compound can shift this balance towards cell death.
Studies have demonstrated that certain quinoxaline (B1680401) derivatives can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. frontiersin.orgresearchgate.net This altered Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway. researchgate.net For instance, in human breast cancer cells (MDA-MB-231), treatment with specific analogs led to a notable decrease in Bcl-2 and Bcl-xL expression, alongside an increase in Bax expression. dovepress.com
Furthermore, the tumor suppressor protein p53 plays a pivotal role in initiating apoptosis in response to cellular stress. Some 6-aminoquinolone derivatives have been found to activate p53, which in turn can transcriptionally activate pro-apoptotic genes. nih.gov The activation of p53 can also be a consequence of DNA damage induced by these compounds. researchgate.net
Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Its cleavage by caspases is a hallmark of apoptosis. Treatment with certain quinoxaline derivatives has been shown to induce the cleavage of PARP, indicating the activation of the caspase cascade and the execution phase of apoptosis. dovepress.comnih.gov For example, a specific quinoxaline derivative, compound 6c , when used on HepG-2 cells, led to a significant increase in the percentage of apoptotic cells in both early and late stages. researchgate.netnih.gov
Table 1: Effect of this compound Derivatives on Apoptotic Proteins
| Compound/Derivative | Cancer Cell Line | Effect on Bax | Effect on Bcl-2 | Effect on p53 | Effect on PARP |
|---|---|---|---|---|---|
| Quinoxaline Derivatives | HepG-2, HuH-7 | Upregulation | Downregulation | - | - |
| 1'-acetoxychavicol acetate (B1210297) (ACA) analogs | MDA-MB-231 | Upregulation | Downregulation | Upregulation | Cleavage |
| 6-aminoquinolone derivative 5 | MCF-7 | - | - | Activation (K382ac) | - |
| TCH-1030 | Breast Cancer Cells | - | - | - | Cleavage |
| Compound 6c | HepG-2 | - | - | - | - |
DNA Fragmentation Analysis
A characteristic feature of apoptosis is the fragmentation of genomic DNA into oligonucleosomal-sized fragments. This can be visualized as a "DNA ladder" on an agarose (B213101) gel. dovepress.com Several studies have employed DNA fragmentation assays, such as the TUNEL assay, to confirm that the cell death induced by this compound derivatives is indeed apoptotic. dovepress.comscielo.org For example, treatment of MDA-MB-231 breast cancer cells with 1'S-1'-acetoxychavicol acetate (ACA) and its analogs resulted in the characteristic DNA laddering pattern, confirming apoptosis. dovepress.com Similarly, the indeno[1,2-c]quinoline derivative TCH-1030 was also found to cause DNA fragmentation in breast cancer cells. nih.gov
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a fundamental characteristic of cancer. Derivatives of this compound can interfere with this process, causing the cell cycle to halt at specific checkpoints, thereby preventing cancer cell proliferation.
Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclin B1, Cdk1)
Progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) by their regulatory partners, the cyclins. The Cdk1/Cyclin B1 complex is essential for the G2/M transition and entry into mitosis. Some anticancer agents exert their effects by targeting this complex. nih.gov
Research has shown that certain quinoxaline derivatives can induce cell cycle arrest at the G2/M phase. nih.govfrontiersin.orgbiomolther.org For instance, some synthetic homoisoflavane derivatives were found to cause G2/M arrest in colorectal cancer cells. biomolther.org This arrest is often associated with changes in the expression levels of key regulatory proteins. While direct modulation of Cyclin B1 and Cdk1 by this compound derivatives is an area of ongoing research, the observed G2/M arrest strongly suggests an impact on the activity of the Cdk1/Cyclin B1 complex. nih.gov Some studies on other heterocyclic compounds have shown that they can induce G2/M arrest by inhibiting the Cdk1/Cyclin B1 pathway. nih.gov For example, a study on benzimidazole (B57391) derivatives demonstrated their ability to arrest the cell cycle at various phases, including G2/M, in different cancer cell lines. mdpi.com
Table 2: Cell Cycle Arrest Induced by Quinoxaline and Related Heterocyclic Derivatives
| Compound/Derivative | Cancer Cell Line | Phase of Cell Cycle Arrest |
|---|---|---|
| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 | S and G2/M |
| Quillaic acid derivative E | HCT116 | G1 |
| Synthetic homoisoflavane derivatives | HCT116, LoVo | G2/M |
| Benzimidazole derivative 10 | MDA-MB-231, SKOV3 | G2/S |
| Benzimidazole derivative 13 | A549, MDA-MB-231 | G1/S |
| Quinoxaline derivative 6c | HepG-2 | G0/G1 and S |
Enzyme Target Modulation (e.g., Kinases, HDACs)
The activity of various enzymes is crucial for cancer cell survival and proliferation. This compound derivatives have been designed to target and inhibit specific enzymes, such as protein kinases and histone deacetylases (HDACs), which are often dysregulated in cancer.
Protein kinases are key players in signal transduction pathways that control cell growth, differentiation, and survival. googleapis.com Some quinolin-2(1H)-one derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), such as CDK5. acsmedchem.org Moreover, certain quinolone derivatives have been shown to inhibit other kinases like STAT3 and human protein kinase CK2. nih.gov The inhibition of these kinases disrupts the signaling cascades that promote cancer cell proliferation. googleapis.com
Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. turkjps.org Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. turkjps.org Several novel quinoxaline derivatives have been synthesized and evaluated as potential HDAC inhibitors. frontiersin.orgresearchgate.net For example, compound 6c was identified as a potent inhibitor of HDAC1, HDAC4, and HDAC6. frontiersin.orgresearchgate.net Other quinazolin-4(3H)-one derivatives have also been developed as selective HDAC6 inhibitors. nih.gov The inhibition of HDACs, particularly HDAC6, has been linked to anti-tumor effects and is a promising strategy in cancer therapy. mdpi.commdpi.com
Prodrug Activation Mechanisms (e.g., N-oxide Reduction by Oxidoreductases)
A significant advantage of certain this compound derivatives is their potential to act as prodrugs. These are inactive compounds that are converted into their active, cytotoxic form under specific conditions found in the tumor microenvironment, such as hypoxia (low oxygen levels).
Many quinoxaline derivatives are synthesized as N-oxides. frontiersin.orgacs.org These N-oxide moieties can be reduced by various oxidoreductase enzymes, such as cytochrome P450 oxidoreductase, which are often overexpressed in hypoxic tumor cells. frontiersin.orgresearchgate.net This reduction process activates the drug, leading to the generation of cytotoxic species that can kill cancer cells. nih.gov This hypoxia-selective activation offers a targeted approach to cancer therapy, minimizing damage to healthy, well-oxygenated tissues. frontiersin.orgnih.gov Recent research has also explored the use of radiotherapy to induce the reduction of N-oxides, further expanding the potential for targeted prodrug activation. nih.gov The electron-withdrawing or -donating nature of substituents on the quinoxaline ring can influence the reduction potential and, consequently, the potency of these prodrugs. frontiersin.org
DNA Binding and Cleaving Properties
Quinoxaline derivatives have demonstrated notable capabilities in interacting with and modifying DNA, a mechanism central to many therapeutic strategies. The planar aromatic structure of the quinoxaline ring is well-suited for intercalation between the base pairs of the DNA double helix. This interaction can be a precursor to DNA cleavage, either hydrolytically or oxidatively, leading to single-strand or double-strand breaks.
Research has shown that certain peptide derivatives of 3-(quinoxalin-6-yl)alanine can induce oxidative DNA cleavage, a process significantly enhanced when these derivatives form complexes with metal ions like copper(II) or iron(II). sigmaaldrich.comacs.org In these systems, the metal ion complexes are capable of generating both single- and double-strand scissions in plasmid DNA. sigmaaldrich.comacs.org The presence of hydrogen peroxide appears to favor double-strand breaks, particularly with copper(II)-containing complexes. sigmaaldrich.com Notably, one derivative, N-(3-(dipyrido[3,2-a:2,3-c]phenazine-11-yl)alanyl)glycine, was found to cleave DNA even without the presence of metal ions. sigmaaldrich.comacs.org
Another class of derivatives, quinoxaline 1,4-di-N-oxides, acts as hypoxia-selective DNA-damaging agents. wikipedia.org These compounds, or their reduced intermediates, can induce DNA strand breaks, a property that is more pronounced under hypoxic (low oxygen) conditions, which are characteristic of solid tumor environments. wikipedia.orgdntb.gov.ua This suggests a bioreductive activation mechanism, where the low-oxygen environment facilitates the chemical reduction of the compound to a genotoxic radical species. wikipedia.org The DNA-binding properties are considered crucial for the biological activity of certain derivatives, such as those with a 6-(2-dimethylaminoethyl) side chain, which have shown antiviral effects. nih.gov
| Derivative Class | Mechanism | Key Findings | References |
|---|---|---|---|
| Peptide derivatives of 3-(quinoxalin-6-yl)alanine | Oxidative Cleavage | Activity is enhanced by Cu(II) or Fe(II) ions; can cause single- and double-strand breaks. | sigmaaldrich.com, acs.org |
| Quinoxaline 1,4-di-N-oxides | Reductive Activation & DNA Damage | Show increased genotoxicity under hypoxic conditions, suggesting use as bioreductive agents. | wikipedia.org, dntb.gov.ua |
| Indoloquinoxalines with side chains | DNA Binding | DNA binding properties are linked to enhanced biological activity (e.g., antiviral). | nih.gov |
Nuclear Receptor Modulation (e.g., Nur77)
The orphan nuclear receptor Nur77 (also known as NR4A1) is a transcription factor involved in apoptosis, inflammation, and metabolism. Its ability to be modulated by small molecules has made it an attractive therapeutic target. While direct modulation of Nur77 by simple this compound derivatives is an emerging area of research, studies on structurally related compounds, particularly those fusing indole (B1671886) and quinoxaline rings, provide significant insights.
Derivatives such as indolo[1,2-a]quinoxalines are of particular interest. nih.govnih.govtiu.edu.iqresearchgate.net These fused systems are structurally related to bis(indolyl)methanes (BIMs), which are known to function as Nur77 antagonists. nih.gov Furthermore, oxidized metabolites of indole-3-carbinol, such as DIM-C-pPhCF₃⁺MeSO₃⁻ (BI1071), have been identified as potent modulators that bind directly to Nur77. nih.gov This binding event triggers the translocation of Nur77 to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule and thereby inducing cell death. nih.gov
The development of novel Nur77 modulators has also extended to quinoline (B57606) derivatives, which share a nitrogen-containing heterocyclic core with quinoxalines. For instance, certain 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives have been evaluated as Nur77 modulators. researchgate.net These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, including quinoxalinones, represents a promising scaffold for the development of novel Nur77-targeting agents for various therapeutic applications.
Heat Shock Protein (Hsp) Modulation (e.g., Hsp90, Hsp70)
Heat shock proteins, particularly Hsp90 and Hsp70, are molecular chaperones that play a critical role in maintaining cellular proteostasis by assisting in the proper folding, stability, and degradation of a wide array of "client" proteins. Many of these client proteins, such as cyclin-dependent kinase 4 (Cdk4), are crucial for cell cycle progression and are often dysregulated in cancer.
The Hsp90 chaperone machinery, in conjunction with its co-chaperone Cdc37, is essential for the stabilization and activation of many protein kinases, including Cdk4. nih.govcapes.gov.brbiorxiv.org Structural studies have revealed that Hsp90 and Cdc37 trap the Cdk4 kinase in a dramatically unfolded state, with its N- and C-lobes completely separated. nih.govbiorxiv.orgescholarship.org Hsp90 clamps around the unfolded kinase, protecting it from degradation and maintaining it in a state ready for activation. nih.govbiorxiv.org Pharmacological inhibition of Hsp90 leads to the degradation of these client proteins, disrupting downstream signaling pathways and leading to cell cycle arrest and apoptosis. biorxiv.org
While direct modulation of Hsp90 by this compound has not been extensively detailed, related heterocyclic compounds are being actively investigated as Hsp90 inhibitors. For example, a series of 3-(heteroaryl)quinolin-2(1H)-ones—structurally similar to quinoxalinones—have been synthesized and evaluated as potential C-terminal Hsp90 inhibitors. researchgate.net This line of research suggests that the quinoxalinone scaffold could serve as a template for designing new agents that modulate Hsp function, thereby affecting the stability of key oncogenic proteins like Cdk4.
Interaction with Biological Targets (e.g., AMPA, Angiotensin II Receptors)
Derivatives of the quinoxaline core have been extensively studied for their interactions with critical receptors in the central nervous and cardiovascular systems.
AMPA Receptor Antagonism
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory neurotransmission in the central nervous system. Quinoxaline-2,3-dione derivatives are a classic and well-established class of competitive AMPA receptor antagonists. rsc.org Compounds such as 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) are widely used pharmacological tools that potently block AMPA receptors. wikipedia.orgnih.govnih.gov
Further development has led to more complex, fused heterocyclic systems with high affinity for the AMPA receptor. For example, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (5a) and its triazolo-analogue (14a) bind to AMPA receptors with high affinity, demonstrating Ki values in the nanomolar range. acs.orgacs.orgnih.gov Structure-activity relationship studies suggest that specific nitrogen atoms in the fused heterocyclic system act as crucial hydrogen bond acceptors in the binding interaction with the receptor. acs.orgacs.org
| Compound | Class | Affinity (Ki) for AMPA Receptor | References |
|---|---|---|---|
| DNQX | Quinoxaline-2,3-dione | Micromolar range (also acts on glycine (B1666218) site) | nih.gov |
| 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (5a) | Imidazo[1,2-a]quinoxalinone | 0.057 µM | acs.org |
| sigmaaldrich.comnih.govacs.orgtriazolo[4,3-a] analogue (14a) | Triazolo[4,3-a]quinoxalinone | 0.19 µM | acs.org |
| 1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one (4d) | Triazolo[4,3-a]quinoxalinone | 0.83 µM (IC50) | ebi.ac.uk |
Angiotensin II Receptor Antagonism
The renin-angiotensin system is a critical regulator of blood pressure, with the Angiotensin II (AII) type 1 (AT1) receptor being a key target for antihypertensive drugs. Several quinoxalinone derivatives have been developed as nonpeptide AT1 receptor antagonists. The practicality of using a 3-alkyl quinoxalinone scaffold for this purpose has been demonstrated by the concise synthesis of a potential bioactive nonpeptide angiotensin II receptor antagonist. acs.orgorganic-chemistry.org
Furthermore, quinoxaline N-oxide derivatives have been shown to be potent AII receptor antagonists, with some analogs exhibiting greater potency than their non-oxidized counterparts. nih.gov These findings highlight the versatility of the quinoxalinone core in designing ligands for diverse and significant biological targets.
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for probing the chemical structure of 6-Methoxyquinoxalin-2(1H)-one by examining the interaction of the molecule with electromagnetic radiation. Different regions of the electromagnetic spectrum provide unique insights into the compound's molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. It is based on the magnetic properties of atomic nuclei.
¹H NMR provides information about the hydrogen atoms (protons) in the molecule. For a derivative, 6-methoxy-2,3-diphenylquinoxaline (B340308), the ¹H-NMR spectrum shows signals corresponding to the methoxy (B1213986) group and the aromatic protons. rsc.org In another related compound, 6-methoxy-1,3-benzothiazol-2-amine, the ¹H NMR spectrum in DMSO-d6 showed a broad singlet for the two amine protons at 3.38 ppm, a singlet for the three methoxy protons at 3.80 ppm, and a multiplet for the aromatic protons between 6.71 and 7.34 ppm. rsc.org
¹³C NMR provides information about the carbon skeleton of the molecule. For 6-methoxy-1,3-benzothiazol-2-amine, the ¹³C NMR spectrum in DMSO-d6 revealed signals at 165.1, 155.5, 146.0, 133.2, 120.3, 113.8, 105.6, and 55.9 ppm. rsc.org The spectrum for 6-methoxy-2,3-diphenylquinoxaline also provides characteristic signals for the carbon atoms in the molecule. rsc.org
Interactive Data Table: Representative ¹H and ¹³C NMR Data
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
| 6-methoxy-1,3-benzothiazol-2-amine rsc.org | ¹H | DMSO-d6 | 3.38 | br s | 2H (NH₂) |
| 3.80 | s | 3H (OCH₃) | |||
| 6.71-6.77 | m | 1H (aromatic) | |||
| 7.22-7.34 | m | 2H (aromatic) | |||
| 6-methoxy-1,3-benzothiazol-2-amine rsc.org | ¹³C | DMSO-d6 | 165.1, 155.5, 146.0, 133.2, 120.3, 113.8, 105.6, 55.9 | - | - |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.combruker.com The vibrations of different bonds within the molecule correspond to specific absorption frequencies. masterorganicchemistry.com For instance, in a related compound, ethyl-2-thiocyanato-3-oxobutanoate, the FT-IR spectrum shows a characteristic absorption band at 2152 cm⁻¹ for the SCN group. rsc.org The analysis of mixtures can be performed by spatially separating components through microscopy or spectrally through multicomponent searches. spectroscopyonline.com
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uwo.ca This information helps in determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula. thieme-connect.com
Electrospray ionization (ESI) is a soft ionization technique often used for analyzing polar molecules. thieme-connect.com A patent application reported the mass spectrometry data for this compound, showing a molecular ion peak [M+H]⁺ at m/z 164.1. googleapis.com Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures. lcms.cz Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is used to determine the structure of ions by analyzing their fragmentation patterns. researchgate.net The fragmentation of molecules in a mass spectrometer is dependent on their structure and bond energies, resulting in a unique and reproducible spectrum. whitman.edu
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. rsc.orglibretexts.org This technique provides information about the electronic transitions within the molecule and is often used for quantitative analysis. uomustansiriyah.edu.iq The wavelength range typically covered is from 190 to 900 nm. rsc.org Different instruments offer varying wavelength ranges and accuracies. news-medical.netinfitek.com
UV-Vis Spectroscopy
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. chromforum.org In HPLC, the compound is passed through a column packed with a stationary phase, and its separation is achieved based on its interaction with the stationary and mobile phases. sepscience.com The purity of the eluted compound can be assessed using a detector, such as a UV detector or a mass spectrometer. sepscience.com Size-exclusion chromatography (SEC), a type of HPLC, is commonly used to assess aggregation and purity of biomolecules. usp.org The transfer of chromatographic methods and predictive models for real-time monitoring of product concentration and purity has been demonstrated, highlighting the importance of standardized protocols and sensor calibration. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound and its derivatives. Its application is pivotal in both the purification and quality control stages of research and development.
During chemical synthesis, HPLC is frequently employed to monitor the progress of reactions. For instance, in the preparation of related quinoxalinol derivatives, HPLC analysis is used to determine when a reaction has reached completion. oiv.int This allows for precise control over the reaction conditions and helps to maximize the yield of the desired product.
Furthermore, HPLC is the standard method for assessing the purity of the final compound. Commercial suppliers of analogous compounds, such as 6-Methoxy-1-methylquinolin-2(1H)-one, provide HPLC data to certify the purity of their products. oiv.int In research settings, achieving a high degree of purity, often exceeding 95%, is essential for the reliability of subsequent biological and computational studies, and HPLC is the primary tool to verify this. drawellanalytical.com The technique separates the target compound from any unreacted starting materials, byproducts, or other impurities, with the results typically presented as a chromatogram showing the retention time and peak area of each component.
| Parameter | Application in this compound Research | Common Practice/Example |
| Primary Use | Purity assessment and reaction monitoring. | Verifying purity >95% for research samples. drawellanalytical.com |
| Methodology | Separation of compounds based on polarity and interaction with a stationary phase. | A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is common. |
| Detection | UV-Vis spectroscopy is typically used to detect the aromatic quinoxalinone core. | Detection wavelength is often set around the absorbance maximum of the compound. |
| Outcome | A chromatogram indicating the retention time and relative abundance of the compound. | Used to confirm the successful synthesis and purification of quinoxalinone derivatives. oiv.int |
Gas Chromatography (GC, GC×GC)
Gas Chromatography (GC) is another powerful separation technique, though its direct application to this compound can be limited by the compound's inherent chemical properties. The effectiveness of GC analysis is contingent on the analyte's volatility and thermal stability, as the process involves vaporization at high temperatures. sigmaaldrich.com Compounds with polar functional groups, such as the amide proton in the quinoxalinone ring, may exhibit poor volatility and are susceptible to thermal degradation, which can complicate direct GC analysis. phenomenex.com
To overcome these limitations, derivatization is a frequently employed strategy. This involves chemically modifying the analyte to increase its volatility and thermal stability. jfda-online.comjpionline.org A common approach is silylation, where an active hydrogen is replaced with a non-polar trimethylsilyl (B98337) (TMS) group. jfda-online.com For quinoxalinone compounds, derivatization can make them more amenable to GC and GC-Mass Spectrometry (GC-MS) analysis. For example, a method for the determination of α-dicarbonyl compounds involves their derivatization with 1,2-diaminobenzene to form quinoxalines, which are then analyzed by GC-MS. drawellanalytical.com This demonstrates a viable pathway for the analysis of the quinoxaline (B1680401) scaffold using GC.
GC-MS combines the separation capabilities of GC with the identification power of mass spectrometry, allowing for the determination of the molecular weight and fragmentation pattern of the derivatized compound, thus confirming its identity. tandfonline.com
| Technique | Application for Quinoxalinone-type Compounds | Key Considerations |
| Direct GC Analysis | Limited due to potential low volatility and thermal instability of the N-H bond. sigmaaldrich.com | The compound must be vaporized without decomposition. |
| Derivatization GC-MS | A common approach to enhance volatility and thermal stability. drawellanalytical.comjfda-online.com | Selection of an appropriate derivatizing agent (e.g., silylating agents) is crucial. phenomenex.com |
| GC×GC | Offers higher resolution for complex mixtures, though less commonly reported for this specific compound. | Provides enhanced separation of closely related derivatives. |
Computational Chemistry and In Silico Studies
Computational chemistry and in silico studies have become indispensable tools in modern drug discovery and materials science, offering profound insights into the behavior of molecules like this compound at an atomic level. These methods complement experimental work by predicting molecular properties, elucidating interaction mechanisms, and guiding the design of new derivatives with enhanced activities. For quinoxaline derivatives, computational approaches are widely used to predict their potential as therapeutic agents. drawellanalytical.comclockss.org
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking is extensively used to investigate its potential interactions with biological targets, such as enzymes and receptors.
For instance, studies on related quinoxaline derivatives have utilized molecular docking to explore their binding modes within the active sites of proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs). drawellanalytical.comclockss.org These studies typically involve:
Preparation of the protein and ligand: The three-dimensional structures of the target protein (obtained from databases like the Protein Data Bank) and the ligand (this compound) are prepared for docking.
Docking simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.
Scoring and analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues are then analyzed.
These analyses can reveal key interactions that contribute to the binding affinity and selectivity of the compound, providing a rationale for its observed biological activity and guiding the design of more potent analogs. researchgate.net
| Docking Study Aspect | Description | Example from Related Quinoxaline Research |
| Target Protein | The biological macromolecule whose interaction with the ligand is being studied. | VEGFR-2, HDACs. drawellanalytical.comclockss.org |
| Binding Affinity | A measure of the strength of the interaction between the ligand and the protein. | Expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net |
| Interaction Analysis | Identification of specific amino acid residues involved in binding. | Hydrogen bonds, hydrophobic interactions, and pi-pi stacking are commonly analyzed. |
| Goal | To understand the molecular basis of activity and guide lead optimization. | To design quinoxaline derivatives with improved inhibitory activity. clockss.org |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a ligand-protein complex over time. mdpi.com While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and explore the conformational changes that may occur upon ligand binding.
For systems involving quinoxaline-like scaffolds, MD simulations are often used as a follow-up to molecular docking. jfda-online.com An MD simulation would typically involve:
System setup: The docked complex is placed in a simulated environment, usually a box of water molecules and ions to mimic physiological conditions.
Simulation run: The forces on all atoms are calculated, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of time (nanoseconds to microseconds).
Trajectory analysis: The resulting trajectory is analyzed to assess parameters like the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein.
These simulations can confirm the stability of the interactions predicted by docking and provide a more realistic model of the ligand-protein interaction.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sepscience.com It has become a popular and powerful tool in computational chemistry for studying the properties of compounds like this compound. nih.gov DFT calculations can provide valuable information about the molecule's geometry, electronic properties, and reactivity.
The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wave function-based methods. sigmaaldrich.com
DFT calculations enable a detailed analysis of the electronic structure of this compound, providing insights that are crucial for understanding its chemical behavior and potential for intermolecular interactions. jpionline.org
Partial Density of States (PDOS): PDOS analysis helps to understand the contribution of different atomic orbitals to the molecular orbitals of the compound. This can reveal which parts of the molecule are most involved in the frontier molecular orbitals (HOMO and LUMO), which are key to its reactivity.
Electron Density Difference (EDD): EDD maps visualize the redistribution of electron density upon bond formation or electronic excitation, highlighting regions of electron accumulation and depletion.
Electron Localization Function (ELF): The ELF is used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. This provides a clear picture of the chemical bonding within the molecule.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a description of the bonding in terms of localized orbitals, offering insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. This can help to rationalize the molecule's stability and reactivity.
Natural Transition Orbitals (NTOs): NTOs are used to describe electronic transitions, such as those observed in UV-Vis spectroscopy. They provide a compact representation of the electron-hole pair involved in an electronic excitation, making it easier to characterize the nature of the transition.
These electronic structure analyses, derived from DFT calculations, provide a fundamental understanding of the intrinsic properties of this compound, which underpins its behavior in analytical experiments and biological systems.
Thermodynamic and Kinetic Analyses
Thermodynamic and kinetic analyses are fundamental in characterizing the interactions of this compound with biological targets. These studies provide critical information on the feasibility and rate of binding, which are essential for drug design and development.
Thermodynamic analysis focuses on the energy changes that occur when the compound binds to its target, typically a protein or enzyme. The key parameters measured are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters help to understand the driving forces behind the binding event. For instance, a negative ΔG indicates a spontaneous binding process. The enthalpic contribution (ΔH) relates to the heat released or absorbed during the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. The entropic contribution (ΔS) reflects the change in the system's disorder, including conformational changes in the ligand and protein, as well as the release of solvent molecules from the binding site.
Kinetic analysis, on the other hand, examines the rate at which the binding occurs and the stability of the resulting complex over time. The primary kinetic parameters are the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒff). The ratio of these constants (kₒff/kₐ) determines the equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity. A lower Kₑ value signifies a higher binding affinity. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to determine these thermodynamic and kinetic parameters. mdpi.com
Table 1: Key Parameters in Thermodynamic and Kinetic Analyses
| Parameter | Symbol | Description | Significance in Drug Discovery |
| Gibbs Free Energy | ΔG | The energy associated with a chemical reaction that can be used to do work. | Indicates the spontaneity of the binding process. |
| Enthalpy | ΔH | The heat absorbed or released during a binding event at constant pressure. | Reveals the nature of the binding forces (e.g., hydrogen bonds). |
| Entropy | ΔS | A measure of the randomness or disorder of a system. | Reflects changes in conformational freedom and solvent organization. |
| Association Rate Constant | kₐ (kₒₙ) | The rate at which a ligand binds to its target. | Determines how quickly a drug can bind to its target. |
| Dissociation Rate Constant | kₒff | The rate at which a ligand-target complex falls apart. | Influences the duration of the drug's effect. |
| Equilibrium Dissociation Constant | Kₑ | The ratio of the off-rate to the on-rate (kₒff/kₐ). | A measure of the binding affinity of the ligand for its target. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
In a typical QSAR study involving quinoxaline derivatives, a dataset of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is used. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then employed to build a mathematical model that relates the descriptors to the biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
For this compound, a QSAR study would involve synthesizing and testing a series of related quinoxalinone derivatives with variations in substituents at different positions. The resulting data would be used to build a model that could predict how modifications to the 6-methoxy group or other parts of the quinoxalinone scaffold would affect its biological activity. While specific QSAR models for this compound are not published, the methodology has been successfully applied to various classes of bioactive compounds, including those with quinoxaline scaffolds.
Table 2: Common Molecular Descriptors in QSAR Studies
| Descriptor Type | Example Descriptors | Description |
| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Describe the electron distribution in a molecule. |
| Steric | Molecular Weight, Molecular Volume, Surface Area | Describe the size and shape of a molecule. |
| Hydrophobic | LogP, Molar Refractivity | Describe the lipophilicity of a molecule. |
| Topological | Connectivity Indices, Shape Indices | Describe the atomic arrangement and branching in a molecule. |
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points between a ligand and its biological target, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. medsci.orgmdpi.com
There are two main approaches to pharmacophore modeling: ligand-based and structure-based.
Ligand-based pharmacophore modeling is used when the three-dimensional structure of the biological target is unknown. In this approach, a set of active molecules is superimposed, and the common chemical features are identified to create a pharmacophore model.
Structure-based pharmacophore modeling is employed when the crystal structure of the target protein, often in complex with a ligand, is available. The model is derived from the key interactions observed between the ligand and the amino acid residues in the binding site. dovepress.com
A pharmacophore model for this compound would define the spatial arrangement of its key features, such as the hydrogen bond donor (the N-H group), the hydrogen bond acceptor (the carbonyl oxygen), and the hydrophobic region (the benzene (B151609) ring with the methoxy group). This model could then be used as a 3D query to screen large virtual compound libraries to identify novel molecules with different chemical scaffolds that could potentially bind to the same target and exhibit similar biological activity. medsci.orgnih.gov
While a specific pharmacophore model for this compound has not been detailed in the literature, the methodology is a standard tool in the rational design of inhibitors for various targets, including kinases and other enzymes where quinoxaline-based compounds have shown activity. medsci.org
Table 3: Common Pharmacophoric Features
| Feature | Abbreviation | Description |
| Hydrogen Bond Acceptor | HBA | An electronegative atom (e.g., oxygen, nitrogen) that can accept a hydrogen bond. |
| Hydrogen Bond Donor | HBD | A hydrogen atom attached to an electronegative atom that can be donated in a hydrogen bond. |
| Hydrophobic Region | H | A nonpolar region of the molecule that can engage in hydrophobic interactions. |
| Aromatic Ring | AR | A planar, cyclic, conjugated system of pi electrons. |
| Positive Ionizable | PI | A group that is positively charged at physiological pH. |
| Negative Ionizable | NI | A group that is negatively charged at physiological pH. |
Future Research Directions and Therapeutic Potential
Development of Novel 6-Methoxyquinoxalin-2(1H)-one Analogs as Therapeutic Agents
The therapeutic potential of the this compound scaffold is being actively explored through the synthesis of novel analogs. The core structure allows for functionalization at various positions, primarily the C3 position and the N1 position of the pyrazinone ring, to modulate pharmacological activity. acs.org
Researchers have successfully synthesized a variety of derivatives by introducing different substituents to the quinoxalinone core. For instance, studies have focused on creating 2-methoxyquinoxaline (B3065361) derivatives from a 2-chloroquinoxaline (B48734) intermediate, which can then be further modified. frontiersin.orgnih.gov One approach involves the synthesis of hydrazone derivatives, which are subsequently treated with sodium methoxide (B1231860) to yield the final methoxy (B1213986) compounds. frontiersin.orgnih.gov The introduction of various aryl and alkyl groups allows for the fine-tuning of the molecule's properties to enhance its interaction with biological targets.
Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogs. For example, in the development of quinoxaline-based histone deacetylase (HDAC) inhibitors, different substituted quinoxaline (B1680401) moieties, such as 2-chloroquinoxaline and 2-methoxyquinoxaline, were used as the aromatic cap, a key pharmacophoric feature. nih.gov The cytotoxic activities of these compounds were found to be highly dependent on the nature of the side chains. One study found that a derivative with a 4-Cl side chain (Compound 6c) exhibited the most potent cytotoxic effects against liver cancer cell lines. nih.gov Similarly, the development of quinoxalinone-containing compounds as JAK2 inhibitors has shown that specific derivatives can effectively inhibit the JAK2/STAT5 signaling pathway, which is crucial in some cancers. acs.org These findings underscore the importance of systematic structural modification to optimize therapeutic efficacy.
Table 1: Investigated Therapeutic Potential of Quinoxalinone Analogs
| Analog Class | Modification Strategy | Investigated Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| 2-Methoxyquinoxaline Hydrazones | Condensation of 2-chloro-3-hydrazinylquinoxaline (B1333903) with various carbonyls, followed by methoxylation. | Anticancer (Hepatocellular Carcinoma) | Substituents on the benzylidene ring significantly impact cytotoxicity and HDAC inhibition. Compound 6c (4-Cl substituted) was most potent. | nih.gov |
| Quinoxalinone-Containing Compounds | Synthesis of derivatives targeting the JAK/STAT pathway. | Anticancer (Erythroleukemia) | A specific derivative, ST4j, was found to inhibit the phosphorylation of JAK2 and STAT5. | acs.org |
| Substituted Quinolines/Quinoxalines | Synthesis of various substituted analogs to explore diverse biological activities. | Selective Androgen Receptor Modulators (SARMs) | A quinolin-2(1H)-one derivative showed excellent anabolic activity in muscle with reduced effect on the prostate, highlighting potential for tissue-selective action. | nih.gov |
| Quinoxaline 1,4-di-N-oxide Hybrids | Molecular hybridization with chalcone (B49325) and fluoroquinolone scaffolds. | Antitubercular | Designed to be effective against multidrug-resistant and latent tuberculosis by acting as bioreductive prodrugs under hypoxic conditions. | unav.edu |
Exploration of New Biological Targets and Disease Indications
The structural versatility of this compound analogs allows them to interact with a wide array of biological targets, opening up possibilities for treating various diseases beyond their initially discovered applications. frontiersin.org Research is expanding to identify new mechanisms of action and novel disease indications for this class of compounds.
One significant area of exploration is in oncology. Quinoxaline derivatives have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer. nih.gov Specifically, certain 2-methoxyquinoxaline derivatives have shown promising inhibitory activity against HDAC1, HDAC4, and HDAC6, suggesting their potential in treating liver cancer. nih.gov Furthermore, other quinoxalinone-containing compounds have been identified as potent inhibitors of the JAK2/STAT5 signaling pathway, a key pathway in many hematological malignancies. acs.org
Beyond cancer, quinoxaline derivatives are being explored for metabolic diseases. Studies have revealed that these compounds possess a range of biological activities, including potential as antidiabetic agents. frontiersin.org The ability to modify the quinoxalinone structure at multiple sites allows for the design of molecules that could interact with targets involved in glucose homeostasis. frontiersin.org
The potential for quinoxalinones to act as selective androgen receptor modulators (SARMs) has also been highlighted. nih.gov While the lead compound in one study was a quinolin-2(1H)-one, its structural similarity to quinoxalinones suggests a promising avenue for research. Such compounds could offer the anabolic benefits of androgens on muscle and bone while minimizing unwanted effects on other tissues, making them potential treatments for osteoporosis and muscle wasting diseases. nih.gov The broad-spectrum activity of the quinoxaline scaffold suggests that future screening efforts against diverse biological targets could uncover entirely new therapeutic applications. scispace.com
Advancements in Green Chemistry for Sustainable Synthesis
The synthesis of quinoxaline derivatives, including this compound, is an active area of research, with a growing emphasis on developing sustainable and environmentally friendly methods. mtieat.org Green chemistry principles aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. researchgate.net Several innovative and eco-friendly approaches for synthesizing the quinoxaline core have been reported.
A significant advancement is the use of alternative reaction media to replace volatile and toxic organic solvents. Water has been successfully employed as a solvent for the catalyst-free condensation of 2-aminobenzamides with α-keto acids to produce quinoxalinones, offering high yields and a simple, clean process. organic-chemistry.org Other green solvents like polyethylene (B3416737) glycol (PEG) have also been utilized. arkat-usa.org
Catalyst-free and solvent-free methods represent another major stride in sustainable synthesis. One highly efficient protocol involves the simple liquid-assisted hand-grinding of aryldiamines and dicarbonyl compounds in a mortar and pestle, yielding quinoxalines in excellent yields with minimal reaction time and no need for a solvent. researchgate.net The use of reusable and non-toxic catalysts is also a key strategy. Catalysts such as β-cyclodextrin have been used for the synthesis of quinoxaline derivatives in water or under solid-state conditions at room temperature. mdpi.com This supramolecular catalyst can be recovered and reused without losing its activity. mdpi.com Similarly, various solid-supported catalysts like silica (B1680970) gel, acidic alumina (B75360), and potassium fluoride (B91410) on alumina have been shown to be effective, reusable, and facilitate easy product purification. researchgate.net These methods not only reduce the environmental impact of chemical synthesis but also often lead to higher yields, shorter reaction times, and simpler workup procedures. researchgate.netresearchgate.net
Table 2: Green Chemistry Approaches for Quinoxaline Synthesis
| Method | Catalyst/Medium | Key Advantages | Reference |
|---|---|---|---|
| Supramolecular Catalysis | β-Cyclodextrin in water or solid state | Mild, simple, non-toxic, reusable catalyst, high efficiency. | mdpi.com |
| Solvent-Free Grinding | Mortar and pestle (liquid-assisted) | Catalyst-free, high efficiency, rapid, eco-friendly. | researchgate.net |
| Catalyst-Free Condensation | Water | Catalyst-free, uses water as solvent, high yields. | organic-chemistry.org |
| Solid-Supported Catalysis | Silica gel, acidic/basic alumina, KF/Alumina | Reusable catalysts, good to excellent yields, easy purification. | researchgate.net |
| Microwave-Assisted Synthesis | Various (e.g., solvent-free) | Enhanced reaction rates, high yields, sustainable. | researchgate.net |
Preclinical and Clinical Evaluation of Promising Candidates
The ultimate goal of developing novel this compound analogs is their translation into clinically effective therapies. This requires a rigorous pipeline of preclinical and clinical evaluation for the most promising candidates identified through initial screening. While many quinoxaline derivatives show potent in vitro activity, their journey to becoming approved drugs involves comprehensive studies of their behavior in living systems. nih.gov
Preclinical studies are essential to evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and in vivo efficacy of a drug candidate. For instance, pharmacokinetic analyses of related quinolone and quinoxaline compounds have been conducted in healthy volunteers and animal models to determine parameters like half-life, peak serum concentration, and routes of excretion. nih.govsci-hub.senih.gov Such studies are critical for establishing a compound's viability and predicting its behavior in humans. mdpi.com For example, a study on the quinolone AM-1155 showed it had a half-life of 7-8 hours and was primarily excreted unchanged in the urine, indicating favorable pharmacokinetics. nih.gov Another study on ET-26-HCl, an anesthetic agent, determined its tissue distribution and metabolic pathways in animal models, providing crucial data for its development. nih.gov
Some quinoxaline-based compounds have progressed into clinical trials. nih.govtaylorandfrancis.com Analogs developed as inhibitors of protease-activated receptor 4 (PAR4) have entered Phase II clinical trials, although efficacy data has not yet been disclosed. taylorandfrancis.com Additionally, derivatives of quinoxaline 1,4-dioxides are reportedly undergoing preclinical trials for their activity against multidrug-resistant Mycobacterium tuberculosis. nih.gov The successful progression of these related compounds provides a roadmap for the evaluation of promising this compound analogs. Any new candidate emerging from this family of compounds would need to undergo similar extensive testing to prove its potential as a safe and effective therapeutic agent.
Q & A
Q. How can researchers confirm the identity of 6-Methoxyquinoxalin-2(1H)-one using spectroscopic methods?
- Methodological Answer : To confirm identity, use a combination of 1H NMR , IR , and mass spectrometry . For example, in alkylated derivatives, the methoxy group (δ ~3.83 ppm) and aromatic protons (δ 6.7–7.5 ppm) are key NMR signals . Compare experimental data with published InChIKey (SYEUUDPGKMMKRU-UHFFFAOYSA-N) and SMILES (COC1=CC2=NCC(=O)N=C2C=C1) for validation . High-resolution mass spectrometry (HRMS) should match the molecular formula C9H8N2O2 (MW: 176.17 g/mol) .
Q. What are standard protocols for synthesizing this compound derivatives via alkylation?
- Methodological Answer : Alkylation can be performed using 2-bromoacetophenone or ethyl bromide in DMF with K2CO3 as a base. For example:
Dissolve this compound (1 eq) in DMF.
Add alkylating agent (1.1 eq), K2CO3 (1.2 eq), and a catalytic amount of tetrabutylammonium bromide.
Stir at room temperature for 24 hours.
Filter to remove salts, concentrate under reduced pressure, and recrystallize from ethanol . Yields typically range from 70–80%.
Q. How can solubility and stability issues be addressed during experimental handling?
- Methodological Answer : The compound is hygroscopic and should be stored in a desiccator at room temperature . For solubility, use polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Stability tests under varying pH (2–12) and temperatures (4–50°C) are recommended. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water) .
Advanced Research Questions
Q. How does the methoxy group at position 6 influence electronic properties and reactivity in quinoxalinone derivatives?
- Methodological Answer : The electron-donating methoxy group increases electron density on the quinoxaline ring, enhancing nucleophilic substitution reactions at adjacent positions. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and compare with analogs (e.g., 6-Chloro or 6-Hydroxy derivatives). Experimental validation includes Hammett substituent constants (σ) derived from reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data for quinoxalinone derivatives?
- Methodological Answer : Discrepancies may arise from purity issues or assay variability .
Validate compound purity via HPLC (>98%) and elemental analysis.
Replicate assays (e.g., antibacterial MIC tests) under standardized conditions (e.g., CLSI guidelines).
Compare with structurally similar controls (e.g., 3-Methylquinoxalin-2(1H)-one) to isolate substituent effects .
Q. How can X-ray crystallography characterize intermolecular interactions in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals π-π stacking (centroid distances: 3.4–3.8 Å) and C–H···O hydrogen bonds (2.3–2.5 Å). For example:
Grow crystals via slow evaporation in ethanol.
Collect data at 193 K with Mo-Kα radiation.
Refine structures using SHELXL. Analyze dihedral angles (e.g., 19.3–30.4° for phenyl substituents) to assess planarity .
Q. What synthetic routes optimize regioselectivity in N-alkylation versus O-alkylation of quinoxalinones?
- Methodological Answer : Regioselectivity depends on reaction conditions:
- N-Alkylation : Use alkyl halides in DMF/K2CO3 at room temperature. The lactam nitrogen is more nucleophilic.
- O-Alkylation : Requires stronger bases (e.g., NaH) and elevated temperatures. Monitor product ratios via TLC (silica gel, ethyl acetate/hexane). For ambiguous cases, characterize products using NOESY NMR to distinguish N- vs. O-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
